12- to 24-Fold Lower Meisenheimer Complex Stability Versus Mono-Methoxy Dinitro Analogs
The thermodynamic equilibrium constant (K_eq) for methoxide ion addition to 1,5-dimethoxy-2,4-dinitrobenzene in methanol at 25 °C is 3.8 × 10⁻⁶ L mol⁻¹, significantly lower than that of 2,4-dinitroanisole (K_eq = 4.6 × 10⁻⁵ L mol⁻¹) and 2,6-dinitroanisole (K_eq = 9.0 × 10⁻⁵ L mol⁻¹) [1]. This represents a 12.1-fold reduction relative to 2,4-dinitroanisole and a 23.7-fold reduction relative to 2,6-dinitroanisole, demonstrating that the second methoxy group substantially destabilizes the Meisenheimer intermediate.
| Evidence Dimension | Equilibrium constant for methoxide adduct (Meisenheimer complex) formation |
|---|---|
| Target Compound Data | K_eq = 3.8 × 10⁻⁶ L mol⁻¹ |
| Comparator Or Baseline | 2,4-Dinitroanisole: K_eq = 4.6 × 10⁻⁵ L mol⁻¹; 2,6-Dinitroanisole: K_eq = 9.0 × 10⁻⁵ L mol⁻¹ |
| Quantified Difference | 12.1-fold lower vs 2,4-dinitroanisole; 23.7-fold lower vs 2,6-dinitroanisole |
| Conditions | Methanol solvent, 0.1 M sodium methoxide, 25 °C, JM acidity function measurement in methanol–dimethyl sulphoxide |
Why This Matters
The markedly lower equilibrium constant indicates that 1,5-dimethoxy-2,4-dinitrobenzene is less prone to form nucleophilic adducts, translating to greater kinetic stability in basic reaction media and enabling cleaner SNAr transformations where controlled, single-step substitution is desired rather than competing adduct accumulation.
- [1] M. R. Crampton, M. A. El Ghariani, H. A. Khan, 'The stabilities of Meisenheimer complexes. Part II. Equilibrium constants for the formation of methoxide adducts of low stability and the JM acidity function in methanol–dimethyl sulphoxide', J. Chem. Soc., Perkin Trans. 1, 1972, 1178-1182. View Source
